molecular formula C17H18N2O B2775941 5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane CAS No. 1556097-48-3

5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane

Cat. No.: B2775941
CAS No.: 1556097-48-3
M. Wt: 266.344
InChI Key: FUIJTFGUBDRDAM-UHFFFAOYSA-N
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Description

5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane is a spirocyclic compound with the molecular formula C₁₇H₁₈N₂O and a molecular weight of 266.34 g/mol . This compound is characterized by its unique spiro structure, which consists of two phenyl groups, an oxygen atom, and two nitrogen atoms arranged in a spirocyclic framework.

Preparation Methods

The synthesis of 5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane involves several synthetic routes and reaction conditions. One common method involves the annulation of the cyclopentane ring and the four-membered ring . The reaction typically requires the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted spirocyclic compounds .

Properties

IUPAC Name

5,8-diphenyl-2-oxa-5,8-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-7-15(8-4-1)18-11-12-19(17(18)13-20-14-17)16-9-5-2-6-10-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIJTFGUBDRDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(N1C3=CC=CC=C3)COC2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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